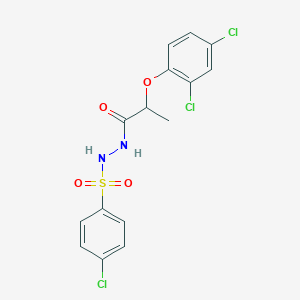

2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized for their anti-inflammatory and analgesic activity .

Synthesis Analysis

The synthesis of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs was carried out using 1-phenylethylamine and substituted phenols . The Leuckart synthetic pathway was utilized in the development of these novel series .Molecular Structure Analysis

The molecular formula of “2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” is C13H12N2O2 . More detailed molecular structure analysis may require specific computational chemistry applications .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” involve the use of 1-phenylethylamine and substituted phenols . Further details about the specific reactions may be found in the referenced papers .Physical And Chemical Properties Analysis

The average mass of “2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide” is 228.247 Da and its mono-isotopic mass is 228.089874 Da . More detailed physical and chemical properties may require specific analytical techniques .科学的研究の応用

Chemoselective Acetylation in Drug Synthesis

The acetylation of aminophenols, closely related to the chemical structure of 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, plays a crucial role in synthesizing intermediates for antimalarial drugs. This process, utilizing enzymes as catalysts, showcases the potential of employing 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide derivatives in creating therapeutics, emphasizing the importance of chemoselective strategies in pharmaceutical manufacturing (Magadum & Yadav, 2018).

Anticancer, Anti-Inflammatory, and Analgesic Potentials

Derivatives of 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide have been explored for their anticancer, anti-inflammatory, and analgesic activities. Research indicates that specific halogenated derivatives exhibit significant therapeutic potentials, highlighting the compound's versatility in drug development for treating various conditions, including cancer and inflammation (Rani et al., 2014).

Role in Membrane Lipid Peroxidation Inhibition

Phenolic derivatives, akin to 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, demonstrate antioxidant properties by inhibiting membrane lipid peroxidation and scavenging peroxyl radicals. These actions suggest the compound's potential utility in developing treatments aimed at protecting cellular membranes from oxidative damage, a critical factor in many diseases (Dinis, Maderia, & Almeida, 1994).

Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of acetaminophen, a molecule with a functional group similar to 2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide, reveal insights into environmental remediation techniques. These findings underscore the potential environmental applications of the compound, particularly in water treatment and pollution reduction efforts (Jallouli et al., 2017).

将来の方向性

The present work focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework in order to get complete information regarding pharmacologically interesting compounds of widely different composition . This may provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

特性

IUPAC Name |

2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c23-19(15-24-17-10-5-2-6-11-17)22-20-18(12-7-13-21-20)25-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZLSEAWIQXAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenoxy-N-(3-phenylmethoxypyridin-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

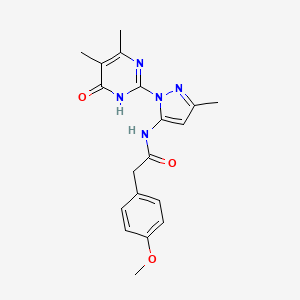

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2831859.png)

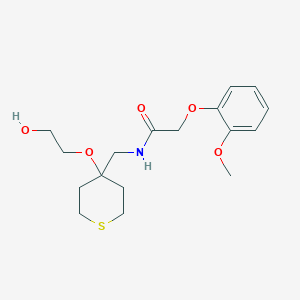

![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)

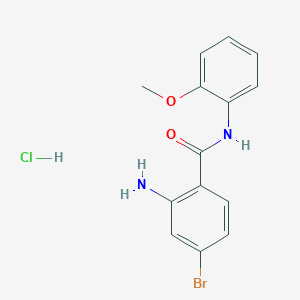

![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)

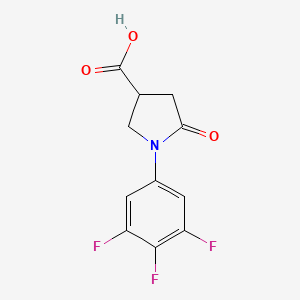

![N-(4-isopropylphenyl)-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2831872.png)

![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)